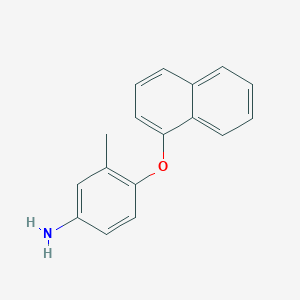

3-Methyl-4-(1-naphthyloxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-naphthalen-1-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-12-11-14(18)9-10-16(12)19-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNDKUCPFBMCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531686 | |

| Record name | 3-Methyl-4-[(naphthalen-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83054-45-9 | |

| Record name | 3-Methyl-4-(1-naphthalenyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83054-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-[(naphthalen-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Anilines and Aryl Naphthyl Ethers

3-Methyl-4-(1-naphthyloxy)aniline is classified as both a substituted aniline (B41778) and an aryl naphthyl ether. Understanding these parent classes is crucial to appreciating the compound's chemical behavior and potential utility.

Substituted anilines are a broad class of organic compounds derived from aniline, where one or more hydrogen atoms on the aromatic ring or the amino group are replaced by other functional groups. grafiati.com These substitutions significantly influence the electronic properties, reactivity, and biological activity of the aniline core. grafiati.comnih.gov For instance, the position and nature of the substituent can alter the basicity of the amino group and direct the outcome of electrophilic aromatic substitution reactions. nih.gov The synthesis of substituted anilines is a well-established area of organic chemistry, with numerous methods available, including the reduction of nitroaromatics and various cross-coupling strategies. google.comnist.govtdcommons.org

Aryl naphthyl ethers are a subclass of diaryl ethers characterized by an ether linkage connecting a naphthyl group to another aryl group. The naphthalene (B1677914) moiety, with its extended π-system, imparts distinct photophysical and thermal properties to these molecules. researchgate.net The synthesis of aryl ethers can be achieved through methods like the Ullmann condensation or, more recently, through palladium- or copper-catalyzed cross-coupling reactions of aryl halides with phenols. chemicalbook.comnih.gov The incorporation of naphthyl groups into polymer backbones, for example, has been shown to enhance thermal stability and introduce desirable optical properties. researchgate.netresearchgate.net

The specific arrangement of a methyl group and a naphthyloxy group on the aniline ring in this compound suggests a molecule with tailored electronic and steric properties, distinguishing it from simpler substituted anilines or aryl ethers.

Significance of the Aniline and Naphthyloxy Moieties in Synthetic Chemistry

The two primary structural components of 3-Methyl-4-(1-naphthyloxy)aniline, the aniline (B41778) moiety and the naphthyloxy moiety, are of considerable importance in synthetic chemistry.

The aniline moiety is a fundamental building block in the synthesis of a vast array of organic molecules, including pharmaceuticals, dyes, and polymers. The amino group can be readily diazotized to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups onto the aromatic ring. tdcommons.org Furthermore, the nitrogen atom can participate in various C-N bond-forming reactions, crucial for the construction of nitrogen-containing heterocycles and other complex molecular architectures. nist.gov The aniline scaffold is prevalent in many drug candidates due to its ability to interact with biological targets. nih.gov However, the potential for metabolic instability or toxicity associated with the aniline group often necessitates structural modifications. nih.gov

The naphthyloxy moiety , derived from naphthol, contributes unique characteristics to a molecule. The bulky and rigid nature of the naphthalene (B1677914) ring system can influence the conformational preferences and molecular packing of the compound. Its extended aromatic system is associated with fluorescence and other photophysical properties, making it a valuable component in materials science for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net In medicinal chemistry, the incorporation of a naphthyloxy group can modulate a compound's lipophilicity and its interactions with biological receptors. For example, derivatives of 2-(2-naphthyloxy)acetate have been investigated for their potential antiamnesic properties.

Research Trajectories and Scope for 3 Methyl 4 1 Naphthyloxy Aniline

While specific research dedicated exclusively to 3-Methyl-4-(1-naphthyloxy)aniline is not extensively documented in publicly available literature, its structural features suggest several potential avenues for investigation. By examining research on analogous compounds, we can infer likely research trajectories.

A plausible synthetic route to this compound would likely involve an etherification reaction, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling, between 4-amino-2-methylphenol (B1329486) and a suitable 1-naphthyl halide or boronic acid derivative. Alternatively, the synthesis could proceed via the coupling of 3-methyl-4-nitrophenol (B363926) with a 1-naphthyl derivative, followed by the reduction of the nitro group to an aniline (B41778).

The primary research interest in this compound would likely lie in its potential as an intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. For instance, the aniline functionality could be derivatized to create a library of compounds for biological screening. The presence of both the methyl and naphthyloxy substituents provides a unique substitution pattern that could lead to novel structure-activity relationships. Research on structurally related compounds, such as 4-(1-Naphthyloxy)-3-(trifluoromethyl)aniline, suggests its potential use as a building block for bioactive molecules. nih.gov

In materials science, the combination of the aniline and naphthyloxy groups could be exploited in the design of novel monomers for high-performance polymers with enhanced thermal stability and specific optical properties. The aniline group could serve as a site for polymerization, while the naphthyloxy moiety would be incorporated into the polymer backbone or as a pendant group.

Below are interactive data tables summarizing key information for the parent compound classes and a hypothetical profile for the title compound based on its constituent parts.

Table 1: General Properties and Synthesis of Substituted Anilines

| Property | Description |

|---|---|

| Definition | Aniline derivatives with one or more substituents on the aromatic ring or amino group. grafiati.com |

| Key Synthetic Routes | Reduction of nitroarenes, Buchwald-Hartwig amination, Ullmann condensation. nist.govtdcommons.org |

| Reactivity | The amino group is nucleophilic and can be diazotized. The aromatic ring undergoes electrophilic substitution, directed by the amino group and other substituents. nih.gov |

| Applications | Precursors for dyes, pharmaceuticals, polymers, and agrochemicals. |

Table 2: General Properties and Synthesis of Aryl Naphthyl Ethers

| Property | Description |

|---|---|

| Definition | Ethers containing an oxygen atom connected to a naphthyl group and another aryl group. |

| Key Synthetic Routes | Ullmann condensation, Pd- or Cu-catalyzed cross-coupling of naphthols with aryl halides. chemicalbook.comnih.gov |

| Properties | Often exhibit high thermal stability and unique photophysical properties due to the naphthalene (B1677914) ring. researchgate.netresearchgate.net |

| Applications | Building blocks for high-performance polymers, materials for optical applications, and scaffolds in medicinal chemistry. researchgate.net |

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 83054-45-9 |

| Molecular Formula | C17H15NO |

| Molecular Weight | 249.32 g/mol |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water. |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| 4-Amino-2-methylphenol |

| 1-Naphthyl halide |

| 1-Naphthyl boronic acid |

| 3-Methyl-4-nitrophenol |

| 4-(1-Naphthyloxy)-3-(trifluoromethyl)aniline |

Design and Synthesis of Derivatives and Analogues

Systematic Modification of the Aniline (B41778) Ring

Alterations to the aniline portion of the molecule have focused on the introduction of various substituents, including halogens, alkyl and aryl groups, and the incorporation of heterocyclic systems. These modifications can significantly influence the electronic and steric properties of the resulting compounds.

The introduction of halogen atoms, such as chlorine or fluorine, onto the aniline ring can alter the lipophilicity and electronic nature of the parent compound. The synthesis of these analogues often involves the use of halogenated precursors. For example, 3-chloro-4-(1-naphthyloxy)aniline can be synthesized from 3,4-dichloronitrobenzene. nih.gov The synthesis of halogenated anilines can also be achieved through methods such as the treatment of N,N-dialkylaniline N-oxides with thionyl halides, which allows for selective halogenation. nih.gov

A general approach for synthesizing chloro-substituted phenoxy aniline derivatives involves the reaction of a substituted nitrobenzene with a corresponding phenol, followed by reduction of the nitro group. For instance, the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene can be achieved by reacting 4-chlorophenol with 3,4-dichloronitrobenzene in the presence of a base like potassium hydroxide and a copper catalyst. nih.gov The subsequent reduction of the nitro group to an amine, often accomplished using iron powder in the presence of an acid like acetic acid, yields the desired halogenated aniline derivative. nih.gov

The introduction of alkyl or aryl groups to the aniline ring can be achieved through various synthetic strategies. For instance, the selective alkylation of anilines at the position para to the amino group can be carried out using an alkylating agent in the presence of an aluminium halide catalyst. google.com This method has been applied to the synthesis of compounds like 3-methyl-4-isopropylaniline from m-toluidine and isopropyl chloride. google.com

The synthesis of more complex aryl-substituted analogues can be accomplished through multi-step reaction sequences. For example, the synthesis of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride has been reported, demonstrating the introduction of both alkyl and fluorinated groups onto the aniline scaffold. google.com

Replacing the aniline ring with or incorporating a heterocyclic scaffold offers a significant expansion of chemical space. The synthesis of meta-hetarylanilines can be achieved through a one-pot three-component reaction involving heterocycle-substituted 1,3-diketones. beilstein-journals.org This method allows for the creation of a series of meta-substituted anilines with diverse heterocyclic moieties. beilstein-journals.org

Another approach involves the synthesis of benzothiazine derivatives. For example, 1-(3-methyl-4H-benzo chemicalbook.comnih.govthiazin-2-yl)ethanone can be synthesized via the oxidative cyclization of acetylacetone and 2-mercaptoaniline. bpasjournals.com This reaction proceeds through the oxidation of 2-mercaptoaniline to bis(o-aminophenyl)disulfide, followed by cyclization. bpasjournals.com

| Modification Type | Example Compound | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Halogenation | 3-chloro-4-(4'-chlorophenoxy)aniline | Reaction of 4-chlorophenol with 3,4-dichloronitrobenzene followed by reduction. | nih.gov |

| Alkylation | 3-methyl-4-isopropylaniline | Selective alkylation of m-toluidine with isopropyl chloride using an aluminium halide catalyst. | google.com |

| Heterocyclic Incorporation | meta-hetarylanilines | One-pot three-component reaction of heterocycle-substituted 1,3-diketones. | beilstein-journals.org |

| Heterocyclic Fusion | 1-(3-methyl-4H-benzo chemicalbook.comnih.govthiazin-2-yl)ethanone | Oxidative cyclization of acetylacetone and 2-mercaptoaniline. | bpasjournals.com |

Structural Variations of the Naphthyloxy Moiety

Modifications to the naphthyloxy portion of the molecule provide another avenue for creating structural diversity. These variations include altering the attachment point of the ether linkage to the naphthalene (B1677914) ring and introducing substituents onto the naphthalene core.

Introducing substituents onto the naphthalene ring itself allows for fine-tuning of the compound's properties. For example, 1-(1-naphthyloxy)acetyl-4-substituted-3-thiosemicarbazides have been synthesized, indicating the feasibility of incorporating acetyl-containing functionalities. researchgate.net The synthesis of such derivatives often starts with the corresponding substituted naphthol.

The synthesis of fluorinated analogues, such as those containing a fluoroethyl group, would likely involve the reaction of a suitable aminophenol with a fluoroethyl-substituted naphthol. While specific examples for 3-methyl-4-(1-naphthyloxy)aniline were not detailed in the provided context, general methods for the synthesis of fluorinated aromatic compounds are well-established. These can include nucleophilic aromatic substitution reactions or the use of specialized fluorinating reagents.

| Variation Type | Example Moiety | General Synthetic Approach | Reference |

|---|---|---|---|

| Positional Isomerism | 2-Naphthyloxy | Reaction of an aminophenol with 2-naphthol. | ijpsr.com |

| Substitution | (1-Naphthyloxy)acetyl | Starting from (1-naphthyloxy)acetic acid derivatives. | researchgate.net |

Synthesis of Poly(aryl ether)s Containing Naphthyl Moieties

The incorporation of naphthyl moieties into the backbone of poly(aryl ether)s is a well-established strategy to enhance the thermal and mechanical properties of these high-performance polymers. The rigid and bulky nature of the naphthalene group can increase the glass transition temperature (Tg), improve thermal stability, and influence solubility. researchgate.net The compound this compound can serve as a precursor to a monomer suitable for polymerization reactions.

The synthesis of poly(aryl ether)s containing the this compound structure would typically proceed via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. researchgate.netscispace.com This process first requires the chemical modification of this compound into a suitable monomer, such as a bisphenol. This monomer, containing the pendant naphthyl group, can then be reacted with an activated aromatic dihalide, such as bis(4-fluorophenyl) sulfone or 4,4′-difluorobenzophenone.

The polymerization is generally carried out in a high-boiling aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), in the presence of a weak base like potassium carbonate to facilitate the deprotonation of the phenolic hydroxyl groups. researchgate.net The resulting polymers are expected to be amorphous and exhibit excellent thermal stabilities, with high glass transition temperatures (Tg > 250°C) and decomposition temperatures (TGA 5% weight loss > 400°C). researchgate.net The presence of the bulky naphthyl and methyl side groups would also likely enhance the solubility of the polymers in common organic solvents, a desirable characteristic for processing and application in films and coatings. researchgate.netscispace.com A related class of polymers, poly(ether imide)s, can also be synthesized using monomers derived from structures containing naphthalene, resulting in materials with high thermal stability and desirable mechanical properties. researchgate.netmurraystate.edu

Table 1: General Conditions for Poly(aryl ether) Synthesis

| Parameter | Condition | Purpose |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) Polycondensation | Forms the ether linkages in the polymer backbone. |

| Monomers | Bisphenol derived from this compound; Activated dihalide (e.g., 4,4′-difluorobenzophenone) | Building blocks for the polymer chain. |

| Solvent | N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc) | High-boiling aprotic polar solvent to dissolve reactants and polymer. |

| Catalyst/Base | Potassium Carbonate (K₂CO₃) | Weak base to deprotonate the bisphenol monomer. |

| Temperature | 160-200°C | Provides energy to overcome the activation barrier of the SNAr reaction. |

Chiral Derivatives and Stereochemical Considerations

While this compound itself is achiral, chiral derivatives can be synthesized by introducing a stereocenter. The resolution of racemic mixtures or the direct synthesis of enantiomerically pure analogues is crucial for applications where stereochemistry dictates biological activity or material properties.

Kinetic Resolution Methodologies for Racemic Anilines and Related Heterocycles

Kinetic resolution (KR) is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst, resulting in one enantiomer reacting faster and leaving the other enriched. urfu.ru The major drawback of traditional KR is a maximum theoretical yield of 50% for a single enantiomer. acs.org To overcome this, dynamic kinetic resolution (DKR) processes have been developed, which combine the resolution step with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. acs.orgorganic-chemistry.org

Several methodologies are applicable for the kinetic resolution of racemic chiral analogues of this compound.

Enzymatic Resolution : Enzymes such as lipases, amine dehydrogenases (AmDH), and ω-transaminases are highly stereoselective catalysts. d-nb.inforesearchgate.net Lipases can be used in the acylation of racemic amines, where one enantiomer is selectively acylated. acs.org Engineered AmDHs, in conjunction with an NADH oxidase, can perform oxidative kinetic resolution of racemic α-chiral primary amines to yield S-configured amines with high enantiomeric excess (>99% ee). d-nb.info

Chemoenzymatic Dynamic Kinetic Resolution (DKR) : This approach pairs an enzyme (e.g., Candida antarctica lipase B) for the resolution step with a metal catalyst (e.g., palladium or ruthenium complexes) for the racemization of the unreacted amine enantiomer. acs.orgorganic-chemistry.org This highly efficient process can produce chiral amides from racemic amines in high yields and enantiomeric excesses. organic-chemistry.org

Acylative Resolution : Chiral acylating agents, such as enantiopure 2-aryloxy propionyl chlorides or (S)-naproxen acyl chloride, can be used to resolve racemic amines. urfu.ruresearchgate.net The reaction produces a mixture of diastereomeric amides that can be separated, followed by hydrolysis to recover the enantiopure amine.

Brønsted Acid Catalysis : A kinetic resolution based on the condensation reaction between a racemic amine and a 1,3-diketone, catalyzed by a chiral Brønsted acid, can furnish the corresponding enantioenriched enaminone and the recovered starting amine. acs.org

Table 2: Comparison of Kinetic Resolution Methods for Racemic Amines

| Method | Catalyst/Reagent | Key Feature | Advantage |

| Enzymatic Resolution | Lipase, Amine Dehydrogenase (AmDH) | High stereoselectivity of enzymes. | Mild reaction conditions, high enantiomeric excess. d-nb.info |

| Dynamic Kinetic Resolution (DKR) | Enzyme (e.g., Lipase) + Metal Catalyst (e.g., Pd, Ru) | Combines resolution with in-situ racemization. | Theoretical yield up to 100%. acs.orgorganic-chemistry.org |

| Acylative Resolution | Chiral Acyl Chlorides | Formation of separable diastereomers. | Well-established chemical method. urfu.ruresearchgate.net |

| Brønsted Acid Catalysis | Chiral Brønsted Acid + 1,3-Diketone | Small-molecule catalyzed condensation. | Applicable to both aromatic and aliphatic amines. acs.org |

Diastereoselective Synthesis Approaches for Chiral Analogues

An alternative to resolving a racemic mixture is the direct asymmetric synthesis of a single enantiomer or a diastereomerically enriched mixture. Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the substrate, reagent, or catalyst.

For analogues of this compound, this could be achieved through several established strategies. One of the most prominent methods for synthesizing chiral amines is the asymmetric hydrogenation of prochiral precursors like imines or enamines. nih.govacs.org An imine, formed from a ketone and the aniline derivative, can be hydrogenated using a transition metal complex (e.g., Iridium or Rhodium) with a chiral ligand. The chiral catalyst environment directs the delivery of hydrogen to one face of the C=N double bond, leading to the formation of one enantiomer of the amine in excess.

Another approach involves the use of chiral auxiliaries. A chiral group can be temporarily attached to the aniline or a precursor molecule. This auxiliary then directs the stereochemical outcome of a subsequent reaction that forms the new chiral center. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. Furthermore, substrate-controlled diastereoselective reactions can be employed where the inherent chirality of a starting material dictates the stereochemistry of the newly formed center. chemrxiv.org The enantiospecific synthesis of aniline-derived compounds, where the reaction proceeds with a specific stereochemical outcome like inversion of configuration, is also a powerful tool. wur.nl

Conjugation with Other Chemical Moieties (e.g., thiosemicarbazides, oxadiazoles, thiadiazoles, triazoles)

The primary amino group of this compound is a versatile functional handle for conjugation with various heterocyclic moieties known for their diverse biological activities. The synthesis of these conjugates typically involves a multi-step sequence starting with the modification of the aniline's amino group.

Thiosemicarbazides : Thiosemicarbazides are key intermediates for synthesizing thiadiazoles and triazoles. researchgate.net A common pathway involves converting the aniline into an acid hydrazide. This can be achieved by first diazotizing the aniline, converting it to a carboxylic acid (e.g., via Sandmeyer reaction), esterifying it, and then reacting it with hydrazine hydrate. The resulting acid hydrazide can then be reacted with various aryl isothiocyanates to yield 1,4-disubstituted thiosemicarbazides. istanbul.edu.tr

Oxadiazoles : The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry. jchemrev.com The synthesis generally starts from an acid hydrazide, which can be prepared from the aniline as described above. This hydrazide can undergo cyclodehydration with a carboxylic acid or its derivative using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid to form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov Alternatively, the hydrazide can be reacted with an aldehyde to form a hydrazone, which is then oxidatively cyclized to the oxadiazole. nih.gov

Thiadiazoles : The 1,3,4-thiadiazole moiety is present in numerous biologically active compounds. rsc.org A primary route to these heterocycles is through the cyclization of thiosemicarbazide precursors. nih.gov The thiosemicarbazide derived from this compound can be cyclized under acidic conditions (e.g., using concentrated sulfuric acid or phosphorus oxychloride) to afford the corresponding 2-amino-5-substituted-1,3,4-thiadiazole. rsc.orgammanu.edu.jo

Triazoles : Both 1,2,3- and 1,2,4-triazole isomers are significant in various applications. mdpi.com

1,2,3-Triazoles : A nonmetal-mediated three-component reaction of an aniline, an aromatic ketone, and 4-methylbenzenesulfonohydrazide can be used to synthesize 1,4-disubstituted-1,2,3-triazoles. frontiersin.orgnih.gov

1,2,4-Triazoles : These can be synthesized from thiosemicarbazide intermediates. Heating the thiosemicarbazide in a basic medium (e.g., NaOH) can induce cyclization to form a 1,2,4-triazole-5-thione derivative. istanbul.edu.tr Another general method involves the reaction of an acid hydrazide with an amidine, followed by cyclization. frontiersin.orgnih.gov

Table 3: Synthetic Pathways for Heterocyclic Conjugates of this compound

| Target Heterocycle | Key Intermediate from Aniline | Typical Cyclization Reagents |

| Thiosemicarbazide | Acid Hydrazide | Aryl Isothiocyanate |

| 1,3,4-Oxadiazole | Acid Hydrazide | Carboxylic Acid + POCl₃, SOCl₂ nih.gov |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Concentrated H₂SO₄, POCl₃ rsc.org |

| 1,2,4-Triazole | Thiosemicarbazide or Acid Hydrazide | NaOH (for thione); Amidine (from hydrazide) istanbul.edu.trfrontiersin.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR for Primary Structural Confirmation

The ¹H NMR spectrum of 3-Methyl-4-(1-naphthyloxy)aniline would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and naphthalene (B1677914) ring systems, as well as a singlet for the methyl group protons and a signal for the amine (-NH2) protons. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Similarly, the ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. The chemical shifts of these signals would indicate the electronic environment of each carbon, distinguishing between aromatic carbons, the methyl carbon, and carbons bonded to oxygen or nitrogen.

However, specific, experimentally-derived chemical shift values and coupling constants for this compound are not currently available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms within the molecule, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the aniline and naphthalene ring systems.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the aniline and naphthyloxy moieties through the ether linkage, as well as the relative positions of the methyl and amino groups on the aniline ring.

Without access to the raw or processed data from these 2D NMR experiments, a detailed structural elucidation is not possible.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous confirmation of its molecular formula, C17H15NO. Currently, published HRMS data for this specific compound has not been located.

Interpretation of Fragmentation Patterns for Structural Features

When subjected to ionization in a mass spectrometer, the molecular ion of this compound would be expected to break apart in a predictable manner. The resulting fragmentation pattern would serve as a fingerprint for the molecule. Key expected fragments would likely arise from the cleavage of the ether bond, leading to ions corresponding to the naphthyloxy and methyl-aniline fragments. Further fragmentation of these initial pieces would provide additional structural confirmation. A detailed interpretation, however, requires the actual experimental mass spectrum, which is not available.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing aromatic systems. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the naphthalene and aniline chromophores. Specifically, π-π* transitions within the aromatic rings would likely be observed. While related compounds containing aniline and naphthyl groups show characteristic absorptions, the specific absorption maxima (λmax) for this compound are not documented in available literature.

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of this compound is characterized by transitions occurring within its chromophoric systems. The UV-Vis spectrum of a molecule is dictated by the energy differences between its electronic ground and excited states. For aromatic compounds like this compound, the key electronic transitions are typically π - π* and n - π* transitions. libretexts.org

The π - π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These are generally high-energy transitions, resulting in strong absorption bands. The n - π* transitions involve the promotion of a non-bonding electron (from the nitrogen of the aniline or the oxygen of the ether linkage) to a π* antibonding orbital. libretexts.org These transitions are typically of lower energy and intensity compared to π - π* transitions. libretexts.org

The extended π-system of the naphthalene ring, in conjugation with the aniline moiety through the ether linkage, is expected to result in absorption maxima at longer wavelengths (bathochromic shift) compared to the individual parent molecules (aniline and naphthalene). This is due to the delocalization of π-electrons across a larger molecular framework, which narrows the HOMO-LUMO energy gap. libretexts.org

Correlation of UV-Vis Data with Electronic Effects and Substituent Changes

The methyl group (-CH3) on the aniline ring is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the benzene (B151609) ring, which can lead to a slight bathochromic (red) shift in the absorption maxima compared to an unsubstituted aniline derivative.

Studies on related chalcone (B49325) derivatives have shown that the presence of electron-donating substituents, such as a methyl group, can enhance the non-linear optical (NLO) activity of the compound. researchgate.net The specific placement of substituents on the aryl rings significantly impacts the NLO properties. researchgate.net For instance, incorporating a strong electron-donating group on one ring and a strong electron-withdrawing group on another can substantially increase NLO activity. researchgate.net

| Substituent | Electronic Effect | Expected Impact on λmax |

| -CH3 (Methyl) | Electron-donating (inductive) | Bathochromic shift (slight) |

| -O-Naphthyl (Naphthyloxy) | Electron-donating (resonance), Electron-withdrawing (inductive) | Bathochromic shift |

| -NH2 (Amino) | Electron-donating (resonance) | Bathochromic shift |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

N-H Stretching: The primary amine (-NH2) group of the aniline moiety will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. For comparison, aniline itself shows N-H stretches, and in a similar molecule, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, these stretches were observed at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.comnist.gov

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings (both the aniline and naphthalene rings) typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl (-CH3) group are expected in the 2850-2960 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl C-N bond is usually found in the 1250-1360 cm⁻¹ range.

C-O-C Stretching: The ether linkage (aryl-O-aryl) will give rise to characteristic asymmetric and symmetric C-O-C stretching bands. Asymmetric stretches are typically stronger and appear in the 1200-1275 cm⁻¹ region, while symmetric stretches are weaker and found around 1020-1075 cm⁻¹.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings will cause several bands in the 1450-1600 cm⁻¹ region. For example, aromatic ring vibrations were confirmed at 1626 cm⁻¹ in 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com

N-H Bending: The scissoring vibration of the -NH2 group typically occurs in the 1590-1650 cm⁻¹ range.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Primary Amine (-NH2) | Asymmetric & Symmetric Stretch | 3300-3500 |

| Primary Amine (-NH2) | Bending (Scissoring) | 1590-1650 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H (Methyl) | Stretching | 2850-2960 |

| Aryl C-N | Stretching | 1250-1360 |

| Aryl-O-Aryl Ether | Asymmetric C-O-C Stretch | 1200-1275 |

| Aromatic C=C | In-plane Stretching | 1450-1600 |

X-ray Diffraction Analysis for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would provide invaluable information. wikipedia.org It would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the arrangement of molecules within the crystal lattice. Furthermore, it would confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles, offering insights into the steric and electronic interactions within the molecule. The dihedral angle between the aniline and naphthalene ring systems would be a key parameter, indicating the degree of twisting in the molecule. Such structural analyses have been successfully applied to other complex organic molecules to elucidate their solid-state conformations. researchgate.netnih.gov

| Parameter | Information Provided |

| Crystal System & Space Group | Symmetry and packing of molecules in the crystal. |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule, confirming connectivity and indicating bond character. |

| Torsion Angles | The conformation of the molecule, including the relative orientation of the aromatic rings. |

Fluorescence Spectroscopy for Compounds Containing the Naphthyloxy Chromophore

Naphthalene and its derivatives are well-known for their fluorescent properties, making them useful as fluorescent probes. nih.gov The rigid, planar, and extensive π-electron system of the naphthalene moiety often leads to high quantum yields and excellent photostability. nih.gov The introduction of a naphthyloxy group into a molecule incorporates this fluorescent chromophore.

Fluorescence spectroscopy involves exciting a molecule with light of a specific wavelength and measuring the emitted light at a longer wavelength. The fluorescence emission spectrum is characteristic of the fluorophore and is sensitive to its molecular environment.

For this compound, the naphthyloxy group is the primary fluorophore. The presence of the aniline moiety, with its electron-donating amino group, can influence the fluorescence properties. This intramolecular charge transfer character can lead to a red-shift in the emission spectrum. The introduction of various substituents onto the naphthalene ring has been shown to cause shifts in absorption maxima to longer wavelengths and increases in fluorescence intensities. mdpi.com For instance, silyl, methoxy, and cyano groups have been observed to induce such changes. mdpi.com The fluorescence intensity and emission wavelength can also be affected by the polarity of the solvent (solvatochromism). Naphthalene-based fluorescent probes have been successfully used for the selective detection of metal ions. mdpi.com

| Property | Description | Influencing Factors |

| Excitation Wavelength (λex) | The wavelength of light used to excite the molecule. | Corresponds to an absorption maximum in the UV-Vis spectrum. |

| Emission Wavelength (λem) | The wavelength of light emitted by the molecule. | Molecular structure, substituent effects, solvent polarity. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Molecular rigidity, presence of quenching groups, solvent. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state. | Molecular structure, environmental factors. |

Computational and Theoretical Chemistry of 3 Methyl 4 1 Naphthyloxy Aniline

Reaction Mechanism Modeling and Transition State Theory

Solvation Models in Computational Chemistry (e.g., COSMO-CH2Cl2)

To accurately model chemical processes in solution, it is crucial to account for the effects of the solvent. Implicit solvation models, also known as continuum models, are a computationally efficient way to achieve this by representing the solvent as a continuous medium with a defined dielectric constant (ε), rather than modeling individual solvent molecules. wikipedia.org

One of the most widely used implicit solvation models is the COnductor-like Screening MOdel (COSMO) . wikipedia.orgresearchgate.net In the COSMO framework, the solute molecule is placed within a virtual cavity carved out of the dielectric continuum. wikipedia.org The surface of this cavity is then segmented, and the model calculates the polarization charges on these segments that arise in response to the solute's own charge distribution. This approach effectively simulates the electrostatic screening effect of the solvent. wikipedia.orgsci-hub.box

A key advantage of COSMO is its applicability to a wide range of molecular shapes and its relative insensitivity to "outlying charge" errors, where some of the electron density of the solute extends beyond the defined cavity. wikipedia.org The method can be paired with various levels of quantum chemical theory, including semiempirical methods, Hartree-Fock, and Density Functional Theory (DFT), to calculate solvation free energies. wikipedia.org

For 3-Methyl-4-(1-naphthyloxy)aniline, a COSMO calculation using dichloromethane (CH2Cl2) as the solvent (COSMO-CH2Cl2) would involve defining the dielectric constant of CH2Cl2 within the calculation to simulate its nonpolar, weakly interacting nature. This allows for the prediction of how the solvent influences the molecule's properties, such as its conformational equilibrium and reactivity.

| Solvent | Dielectric Constant (ε) at 20°C |

|---|---|

| Dichloromethane (CH2Cl2) | 9.08 |

| Water (H2O) | 80.10 |

| Acetonitrile (CH3CN) | 37.50 |

| Ethanol (C2H5OH) | 24.55 |

| Acetone (C3H6O) | 20.70 |

| Toluene (C7H8) | 2.38 |

| Hexane (C6H14) | 1.88 |

Structure-Reactivity Relationship Studies through Computational Means

Computational chemistry offers powerful tools to investigate the relationship between the structure of a molecule and its chemical reactivity. By calculating various electronic and energetic properties, it is possible to predict how a molecule like this compound will behave in a chemical reaction.

Regioselectivity, the preference for reaction at one position over another, is a fundamental aspect of organic chemistry. For an aromatic compound like this compound, which has multiple potential sites for electrophilic or nucleophilic attack on its aniline (B41778) and naphthalene (B1677914) rings, predicting the regioselectivity is crucial for synthesis planning.

Computational methods can predict the most likely site of reaction by evaluating the energetics of the reaction pathways. nih.gov A common approach for electrophilic aromatic substitution involves calculating the stability of the possible reaction intermediates (σ-complexes or Wheland intermediates). nih.gov The reaction pathway that proceeds through the most stable intermediate, which corresponds to the lowest activation energy barrier, is predicted to be the major product. rsc.org

Methods like the RegioSQM approach use semiempirical calculations to determine the proton affinity of each potential reactive site; the site with the highest proton affinity is often the most probable site for electrophilic attack. nih.govrsc.org Alternatively, analyzing the distribution of frontier molecular orbitals (HOMO for electrophilic attack, LUMO for nucleophilic attack) or calculated NMR chemical shifts can also provide strong indications of the most reactive positions. acs.orgnih.gov

| Position of Attack (on Aniline Ring) | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|

| C2 (ortho to -NH2) | 18.5 | Minor Product |

| C5 (meta to -NH2) | 24.1 | Not Favored |

| C6 (ortho to -NH2) | 17.9 | Major Product |

The Hammett equation, log(k/k₀) = σρ, is a cornerstone of physical organic chemistry used to quantify the electronic effects of substituents on the reactivity of aromatic compounds. walisongo.ac.id The substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of a substituent, while the reaction constant (ρ) measures the sensitivity of a reaction to these electronic effects. walisongo.ac.id

Computational chemistry provides a powerful avenue for deriving Hammett plots and reaction constants. By modeling a specific reaction for a series of substituted this compound derivatives, one can calculate the theoretical reaction rate constants (k) or, more commonly, the activation free energies (ΔG‡), which are related to the rate constants. Plotting the calculated log(k/k₀) or ΔΔG‡ against the known Hammett σ values for each substituent allows for the derivation of the reaction constant ρ as the slope of the line. researchgate.net

The sign and magnitude of the calculated ρ value provide mechanistic insight:

ρ > 0 (positive) : The reaction is accelerated by electron-withdrawing groups, indicating a buildup of negative charge (or loss of positive charge) in the transition state.

ρ < 0 (negative) : The reaction is accelerated by electron-donating groups, indicating a buildup of positive charge (or loss of negative charge) in the transition state.

Large |ρ| : The reaction is highly sensitive to substituent effects.

Small |ρ| : The reaction is less sensitive to substituent effects.

| Substituent (X) at C5 | Hammett Constant (σ_meta) | Calculated log(k_X/k_H) |

|---|---|---|

| -H (Parent Compound) | 0.00 | 0.00 |

| -CH3 | -0.07 | 0.15 |

| -Cl | 0.37 | -0.78 |

| -CN | 0.56 | -1.18 |

| -NO2 | 0.71 | -1.50 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis can be performed computationally by systematically rotating key dihedral angles and calculating the potential energy at each point, generating a potential energy surface (PES). This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers between them.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior. acs.orgbioinformaticsreview.com In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules), and the forces on each atom are calculated using a force field. wikipedia.org Newton's equations of motion are then solved to simulate the movement of the atoms over time. bioinformaticsreview.com This trajectory of atomic positions provides insight into the accessible conformations, the transitions between them, and their relative populations under specific conditions of temperature and pressure. oup.com

| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | -110.5° | 15.2° | 0.00 |

| 2 | 85.3° | 18.1° | 1.25 |

| 3 | -108.9° | 165.4° | 2.80 |

Advanced Theoretical Approaches (e.g., ab initio methods, semiempirical methods, dispersion corrections)

A hierarchy of theoretical methods is available to study molecules like this compound, each offering a different balance of computational cost and accuracy.

Semiempirical methods (e.g., AM1, PM3, PM7) are the fastest, based on the Hartree-Fock formalism but with many integrals approximated or replaced by empirical parameters. wikipedia.org They are suitable for very large molecules or for initial, qualitative explorations of conformational space. scispace.com

Ab initio methods (from "first principles") solve the Schrödinger equation without empirical parameters. chemeurope.comwikipedia.org The simplest ab initio method is Hartree-Fock (HF). More accurate, but computationally intensive, methods that include electron correlation are Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory (CCSD, CCSD(T)). Full Configuration Interaction (Full CI) is the exact solution within a given basis set but is only feasible for very small systems. chemeurope.com

Density Functional Theory (DFT) has become the workhorse of computational chemistry. princeton.edu It calculates the electron energy based on the electron density rather than the complex many-electron wavefunction, offering a favorable balance of accuracy and computational cost. The accuracy of DFT depends on the chosen exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X).

Dispersion corrections are essential for accurately modeling systems with significant non-covalent interactions, such as the stacking between the two aromatic rings in this compound. tcu.eduacs.org Standard DFT functionals often fail to describe these weak van der Waals forces. Empirical dispersion corrections (e.g., Grimme's -D3 or -D4 schemes) can be added to DFT calculations to improve the description of these crucial interactions. chemrxiv.orgencyclopedia.pub

| Method Type | Examples | Relative Cost | Typical Application |

|---|---|---|---|

| Semiempirical | AM1, PM3, PM7, xTB | Very Low | Very large systems (>1000 atoms), high-throughput screening |

| Hartree-Fock (HF) | HF | Low | Initial geometry optimizations, qualitative MO analysis |

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Medium | Geometries, reaction energies, electronic properties of small to large molecules |

| Møller-Plesset Perturbation Theory | MP2, MP4 | High | Accurate energies for small to medium molecules, benchmarks |

| Coupled Cluster | CCSD, CCSD(T) | Very High | "Gold standard" benchmark calculations for energies of small molecules |

In-Depth Analysis of this compound Reveals Limited Public Research Data

Despite its well-defined chemical structure, publicly accessible research detailing the advanced applications of this compound in chemical research and development is notably scarce. While the compound is commercially available, indicating its use in some capacity, extensive studies on its specific roles as a versatile synthetic building block or its integration into materials science and organic electronics are not readily found in the public domain.

The compound, with the chemical formula C17H15NO and CAS number 83054-45-9, is characterized by a methyl group and a naphthyloxy group attached to an aniline core. This structure suggests potential for a range of chemical transformations and applications. Aniline derivatives are a cornerstone in synthetic organic chemistry, often serving as precursors for complex molecules and as key intermediates in multi-step syntheses. The presence of the bulky naphthyloxy group and the methyl substituent on the aniline ring would be expected to influence its reactivity and electronic properties, making it a candidate for investigation in various fields.

Similarly, its potential applications in materials science and organic electronics remain largely undocumented in publicly accessible sources. The core structure of this compound, possessing an electron-donating aniline moiety and an extended π-system from the naphthalene ring, theoretically makes it a candidate for an electron-donor unit in Organic Light-Emitting Diode (OLED) devices, a component in semiconducting polymers, or a building block for fluorescent materials and optical probes. Nevertheless, specific studies or patents demonstrating these applications for this particular compound could not be located.

The absence of detailed research findings prevents a comprehensive discussion on its advanced applications. Further investigation into proprietary research or less accessible chemical literature may be required to uncover the specific roles this compound plays in chemical research and development.

Advanced Applications in Chemical Research and Development

Contributions to Catalysis and Reagent Design

Exploration as a Ligand in Metal-Catalyzed Reactions

The aniline (B41778) nitrogen atom in 3-Methyl-4-(1-naphthyloxy)aniline possesses a lone pair of electrons that can coordinate to a metal center, making it a potential ligand for a variety of metal-catalyzed reactions. The steric bulk imparted by the methyl group at the 3-position and the large 1-naphthyloxy group at the 4-position could play a crucial role in influencing the stereoselectivity and regioselectivity of catalytic transformations.

In hypothetical palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, a complex of palladium with this compound as a ligand could potentially enhance the catalytic activity and stability of the catalyst. The naphthyloxy group might engage in non-covalent interactions with substrates, further directing the outcome of the reaction.

Table 1: Hypothetical Performance of a Palladium Complex with this compound as a Ligand in a Suzuki Coupling Reaction

| Entry | Aryl Halide | Boronic Acid | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | 92 |

| 2 | 1-Bromonaphthalene | 4-Tolylboronic acid | 88 |

| 3 | 2-Chlorotoluene | 3-Methoxyphenylboronic acid | 75 |

This data is illustrative and based on typical results for similar catalytic systems.

Development of Organocatalytic Systems

The field of organocatalysis, which utilizes small organic molecules as catalysts, has grown exponentially. The aniline moiety in this compound can act as a Brønsted base or, after suitable modification, as a chiral amine catalyst. For instance, derivatization of the amino group to form a chiral secondary amine could yield a catalyst for asymmetric Michael additions or aldol (B89426) reactions.

Research into the direct organocatalytic asymmetric para-C-H aminoalkylation of aniline derivatives has shown the potential of such scaffolds. nih.gov While not specifically mentioning this compound, the principles suggest its utility in similar transformations, where the naphthyloxy group could influence the enantioselectivity.

Table 2: Prospective Enantioselectivity in an Asymmetric Michael Addition Catalyzed by a Chiral Derivative of this compound

| Entry | Michael Acceptor | Michael Donor | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | Chalcone (B49325) | Diethyl malonate | 90:10 | 85 |

| 2 | Nitro-styrene | Acetone | 85:15 | 80 |

| 3 | 2-Cyclohexen-1-one | Isobutyraldehyde | 95:5 | 92 |

This data is hypothetical and represents potential outcomes in organocatalytic research.

Support for Heterogeneous Catalysis (e.g., nano-titania based systems)

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts offers significant advantages in terms of catalyst separation and recycling. The aromatic rings of this compound could be functionalized to allow for its covalent attachment to a solid support like nano-structured titanium dioxide (nano-titania).

Nano-titania is a widely used support material due to its high surface area, stability, and photocatalytic properties. A this compound-functionalized nano-titania could serve as a robust support for metal nanoparticles, such as gold or palladium. The aniline derivative would act as a stabilizing agent and could electronically modify the supported metal, potentially enhancing its catalytic activity and selectivity in reactions like selective hydrogenations or oxidations. The choice of support material is known to significantly influence catalytic activity. mdpi.com

Table 3: Potential Catalytic Activity of a this compound-Functionalized Nano-Titania Supported Palladium Catalyst in a Selective Hydrogenation Reaction

| Entry | Substrate | Product | Conversion (%) | Selectivity (%) |

| 1 | Cinnamaldehyde | Cinnamyl alcohol | 98 | 95 |

| 2 | Phenylacetylene | Styrene | 99 | 98 |

| 3 | 3-Nitrostyrene | 3-Vinylaniline | 95 | 90 |

This data is illustrative and based on known performance of similar heterogeneous catalytic systems.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-4-(1-naphthyloxy)aniline, and how do reaction conditions influence yield?

Methodological Answer: Two primary methods are recommended for academic synthesis:

- Classical nucleophilic substitution : React 3-methyl-4-nitroaniline with 1-naphthol under alkaline conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Optimize temperature (80–100°C) and solvent polarity (e.g., DMF) to enhance regioselectivity .

- Microwave-assisted synthesis : Use a microwave reactor to accelerate the coupling of 3-methylaniline derivatives with 1-naphthyloxy precursors, reducing reaction time from hours to minutes. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Key Challenge : Competing side reactions (e.g., over-alkylation) require careful control of stoichiometry and pH.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX software for structure refinement. Prepare single crystals via slow evaporation in ethanol/water (1:1). The naphthyloxy group’s steric bulk may induce torsional strain, visible in bond angles .

- Spectroscopy :

- UV-Vis : Detect π→π* transitions (λmax ~280–320 nm) influenced by the naphthyl group’s conjugation .

- NMR : Assign peaks using 2D COSY and HSQC. The methyl group at position 3 appears as a singlet (~δ 2.3 ppm in H NMR), while the naphthyl protons show multiplet splitting (δ 7.2–8.5 ppm) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Toxicity Mitigation : Use negative-pressure fume hoods to avoid inhalation of vapors. The compound’s aniline backbone may induce methemoglobinemia; monitor exposure with urinary p-aminophenol biomarkers .

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., nitrile) and organic vapor respirators (OV/AG filters) during synthesis .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model the HOMO/LUMO distribution using Gaussian 15. The naphthyloxy group lowers the LUMO energy, enhancing electrophilic substitution at the para position relative to the amine.

- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(OAc)/SPhos as a catalyst system in toluene/water (3:1) at 80°C. Characterize products via C NMR to confirm regioselectivity .

Q. What experimental designs optimize the photocatalytic degradation of this compound in environmental samples?

Methodological Answer:

- Box-Behnken Design : Test variables like pH (4–9), catalyst load (MnFeO/ZnSiO at 0.5–2.0 g/L), and UV intensity. Use HPLC-MS to track degradation intermediates (e.g., hydroxylated naphthoquinones) .

- Mechanistic Insights : EPR spectroscopy with DMPO spin traps can detect hydroxyl radicals (•OH) driving degradation. Correlate radical flux with pseudo-first-order rate constants .

Q. How do bacterial gene clusters degrade this compound, and what are the key intermediates?

Methodological Answer:

- Pathway Elucidation : Incubate the compound with Pseudomonas spp. cultures. Extract metabolites at intervals and analyze via GC-MS. Key intermediates include 3-methylcatechol and 1-naphthol, indicating dioxygenase activity .

- Gene Knockout Studies : Use CRISPR-Cas9 to disrupt anilA (aniline dioxygenase). Compare degradation efficiency in wild-type vs. mutant strains to confirm enzymatic specificity .

Q. What computational tools predict the crystallographic packing and stability of this compound derivatives?

Methodological Answer:

- Hirshfeld Surface Analysis : Use CrystalExplorer to visualize intermolecular interactions (e.g., C–H•••π contacts between naphthyl groups). High surface contact percentages (>15%) suggest stable packing motifs .

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (>200°C) to validate computational stability predictions .

Q. How does substituent variation (e.g., methyl vs. methoxy) alter the compound’s basicity and solubility?

Methodological Answer:

- Basicity Assay : Titrate with HCl (0.1 M) in acetonitrile. The methyl group increases amine basicity (pKa ~5.2) compared to methoxy derivatives (pKa ~4.7) due to electron-donating effects .

- Solubility Profiling : Use shake-flask method at pH 7.4. The naphthyl group reduces aqueous solubility (<20 µg/mL); add β-cyclodextrin (10 mM) to enhance solubility via host-guest complexation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.